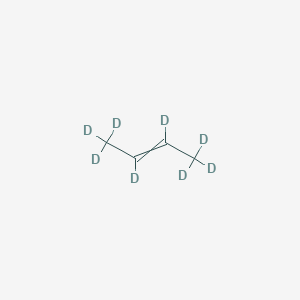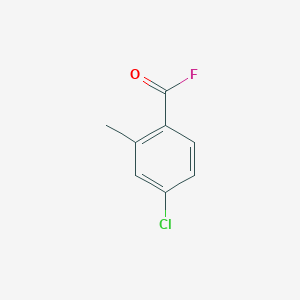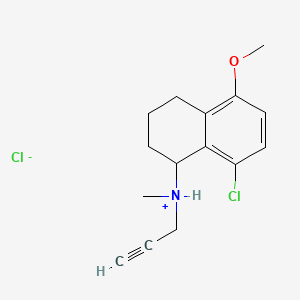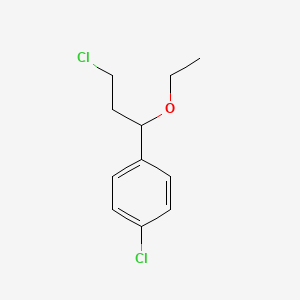![molecular formula C7H10N2O2 B13785279 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione CAS No. 93781-93-2](/img/structure/B13785279.png)
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,4-diazabicyclo[221]heptane-2,7-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione typically involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This reaction affords products in high yield and enantiomeric ratio. Further modifications can deliver products possessing natural product-like scaffolds, including the diazabicyclo[2.2.1]heptane core structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and organocatalysis are likely to be employed on a larger scale to produce this compound efficiently.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into prolinamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of the diazabicyclo[2.2.1]heptane core structure, such as prolinamides and other biologically active compounds .
科学的研究の応用
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and natural product-like scaffolds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and industrial processes.
作用機序
The mechanism of action of 3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, influencing biological processes and pathways. Specific details about its molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
- 1,4-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- 2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl-
- Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
Uniqueness
3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione is unique due to its specific arrangement of nitrogen atoms and ketone groups within a bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
93781-93-2 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
3,3-dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione |
InChI |
InChI=1S/C7H10N2O2/c1-7(2)5(10)8-3-4-9(7)6(8)11/h3-4H2,1-2H3 |
InChIキー |
NWGMDMYBTSINEY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N2CCN1C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


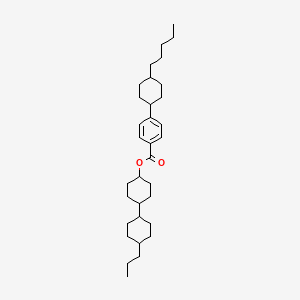
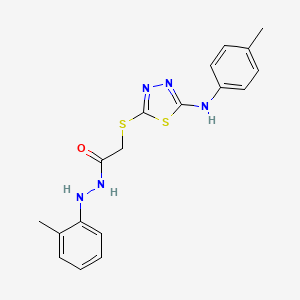
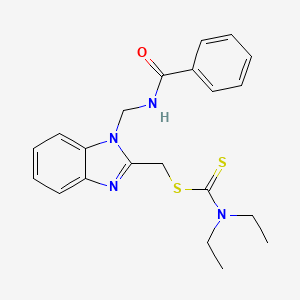
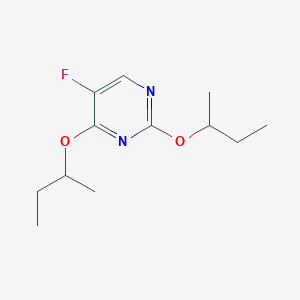
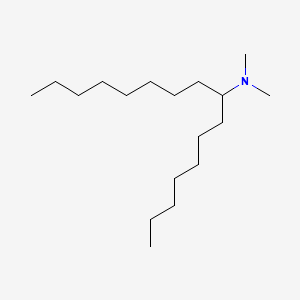
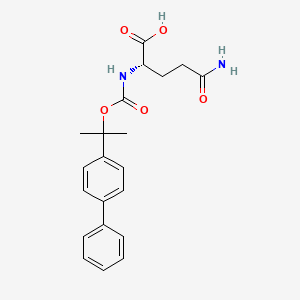
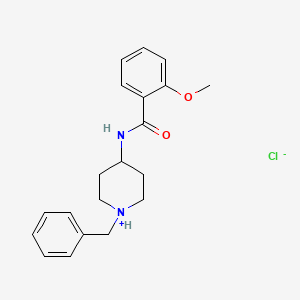
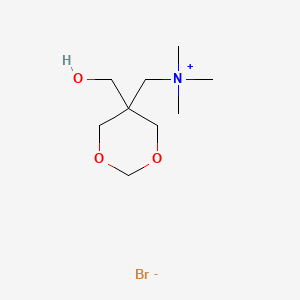
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
